molecular formula C11H7F2NO3 B11810642 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11810642
M. Wt: 239.17 g/mol
InChI Key: VJFYEDLGURGVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Context of Fluoroquinolone Derivatives

Fluoroquinolones, a subclass of quinolones, are renowned for their antibacterial properties, largely attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. The introduction of fluorine atoms into the quinoline scaffold enhances bioavailability, metabolic stability, and target affinity. For instance, fluorine’s electronegativity and small atomic radius facilitate optimal van der Waals interactions with enzyme active sites, while its lipophilicity improves membrane permeability.

Table 1: Key Structural Features of Fluoroquinolones

Feature Role in Bioactivity Example in 6,8-Difluoro Derivative
Fluorine at C6/C8 Enhances DNA-binding affinity Positions 6 and 8 substituted with F
Carboxylic Acid at C4 Facilitates metal ion chelation Carboxylic acid group at position 4
Methyl Group at N1 Modulates pharmacokinetic properties Methyl substitution at position 1

The 6,8-difluoro derivative exemplifies these principles, with its dual fluorine atoms optimizing interactions with bacterial enzymes. Comparative studies suggest that such substitutions reduce enzymatic resistance while maintaining potency against Gram-negative and Gram-positive pathogens.

Structural Significance of Fluorine Substituents in Heterocyclic Systems

Fluorine’s unique electronic and steric properties make it a critical substituent in medicinal chemistry. In heterocyclic systems like quinolines, fluorine atoms at positions six and eight induce electron-withdrawing effects, stabilizing the aromatic ring and modulating electron density across the molecule. This stabilization is evident in the compound’s resistance to oxidative degradation, a common challenge in drug development.

The spatial arrangement of fluorine atoms also influences molecular conformation. For example, the 6,8-difluoro configuration creates a planar geometry that enhances π-π stacking interactions with DNA bases. Nuclear magnetic resonance (NMR) studies of related fluorinated quinolines reveal deshielding effects on adjacent protons, corroborating fluorine’s electron-withdrawing impact.

Synthesis Considerations
The incorporation of fluorine typically involves fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride (DAST). In the case of 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, sequential fluorination steps are required to achieve regioselectivity, often employing protected intermediates to prevent over-fluorination.

Historical Development of Quinoline-4-Carboxylic Acid Analogues

The evolution of quinoline-4-carboxylic acids traces back to the mid-20th century, with nalidixic acid marking the first therapeutic success in 1962. Early analogues focused on optimizing antibacterial activity through modifications at positions 1, 6, and 7. The introduction of fluorine in the 1980s, as seen in ciprofloxacin, revolutionized the field by broadening antimicrobial spectra and improving pharmacokinetics.

Milestones in Quinoline-4-Carboxylic Acid Development

  • 1962 : Synthesis of nalidixic acid, the first quinolone antibiotic.
  • 1987 : Introduction of ciprofloxacin, a fluoroquinolone with enhanced Gram-negative coverage.
  • 2012 : Development of novel fluorinated derivatives via cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilides.

Recent advancements, such as the cyclocondensation method reported by Makki et al. (2012), enable efficient synthesis of fluorinated quinolines using dimethylformamide (DMF) as a solvent. This approach yields 6-fluoro-2-phenyl-3-(arylamino)-oxo-quinoline-4-carboxylic acids, which serve as precursors to more complex analogues like the 6,8-difluoro derivative.

Structural Innovations Modern synthetic strategies emphasize regioselective fluorination and functionalization of the quinoline core. For instance, the use of 1-methylpiperazine as a nucleophilic agent facilitates substitution at position 7, enabling further diversification of biological activity. Such innovations underscore the dynamic interplay between synthetic chemistry and drug discovery in this field.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

6,8-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-4H,1H3,(H,16,17)

InChI Key

VJFYEDLGURGVDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of fluorine atoms at positions 6 and 8 using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: Introduction of a methyl group at position 1 using methylating agents like methyl iodide in the presence of a base.

    Oxidation: Oxidation of the quinoline ring to introduce the oxo group at position 2 using oxidizing agents like potassium permanganate.

    Carboxylation: Introduction of the carboxylic acid group at position 4 using carboxylating agents like carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction conditions.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The 4-carboxylic acid group participates in classical acid-catalyzed transformations:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form methyl/ethyl esters. For example, methyl ester derivatives are precursors for further modifications in drug synthesis.

  • Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). This reaction is critical for generating biologically active analogs .

  • Decarboxylation : Heating in basic media (e.g., NaOH) removes CO₂, yielding 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline. This pathway is utilized to simplify the core structure for derivatization.

Fluorine Substitution Reactions

The electron-withdrawing fluorine atoms at positions 6 and 8 enable nucleophilic aromatic substitution (NAS):

  • Hydroxylation : Reacts with hydroxide ions (KOH/EtOH) under reflux to replace fluorine with hydroxyl groups. Conditions require careful temperature control (80–100°C) to prevent side reactions.

  • Amination : Primary amines (e.g., methylamine) displace fluorine in polar aprotic solvents (DMF/DMSO) at elevated temperatures (120°C). This reaction is pivotal for introducing nitrogen-based pharmacophores .

Table 1: Fluorine Substitution Reactions

Substituting AgentConditionsProductApplication
NaOH (aq.)Reflux, 6 h6/8-Hydroxy derivativesAntibacterial intermediates
NH₂CH₃DMF, 120°C, 12 h6/8-Methylamino derivativesBioactive analog synthesis

Keto Group Reactivity

The 2-oxo group undergoes reduction and condensation:

  • Reduction : Sodium borohydride (NaBH₄) reduces the keto group to a secondary alcohol, forming 6,8-difluoro-1-methyl-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid. This product is prone to dehydration under acidic conditions .

  • Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol to form imine derivatives, which are explored for metal chelation studies.

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates electrophilic attacks:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 7, producing intermediates for anticancer agents .

  • Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes hydrogen at position 3, yielding polyhalogenated derivatives .

Table 2: Electrophilic Substitution Reactions

ReagentPosition SubstitutedProductYield (%)
HNO₃/H₂SO₄5 or 75/7-Nitroquinoline derivative60–75
Br₂/FeBr₃33-Bromo-6,8-difluoroquinoline derivative82

Stability and Reaction Optimization

  • pH Sensitivity : Decarboxylation accelerates in alkaline conditions (pH > 10), requiring neutral buffers during aqueous reactions.

  • Solvent Effects : Polar solvents (e.g., DMF) improve NAS yields by stabilizing transition states, while nonpolar solvents favor electrophilic substitution .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of 6,8-difluoroquinoline compounds. For instance, in research involving synthesized compounds based on this structure, significant anticancer activity was observed against human breast cancer cell lines (MCF-7). The synthesized derivatives showed efficacy comparable to established chemotherapeutic agents such as Doxorubicin (Dox) .

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, the synthesized compounds demonstrated:

  • Method : MTT assay to assess cell viability.
  • Results : Compounds derived from 6,8-difluoroquinoline exhibited strong cytotoxic effects on MCF-7 cells, indicating their potential as anticancer agents .

Synthesis of Novel Compounds

The synthesis of 6,8-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has been explored for creating new derivatives with enhanced biological activity. The reaction pathways often involve the use of various reagents and conditions to optimize yield and purity.

Synthesis Overview

The general synthetic route includes:

  • Starting Materials : Utilization of readily available quinoline derivatives.
  • Reagents : Use of potassium t-butoxide and other organic solvents under controlled conditions.
  • Characterization Techniques : IR spectroscopy, NMR analysis, and elemental analysis to confirm the structure and purity of the synthesized compounds .

Pharmaceutical Potential

Beyond anticancer properties, 6,8-difluoroquinoline derivatives are being investigated for their broader pharmaceutical applications. Their ability to inhibit specific enzymes or receptors in biological pathways makes them candidates for treating various diseases.

Enzyme Inhibition Studies

Preliminary studies suggest that these compounds may act as inhibitors for certain enzymes implicated in disease processes. For example:

  • Target Enzymes : Kinases and phosphatases involved in cancer progression.
  • Mechanism : Competitive inhibition leading to reduced cell proliferation .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity of quinoline derivatives depends on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Activity (FAR* or IC₅₀) Reference
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 1-Me, 2-Oxo, 6-F, 8-F 243.18 High FAR (P-gp inhibition)
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (base structure) 1-Me, 2-Oxo 189.17 Moderate FAR
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (SECCAH) 1-Me, 2-Oxo, 4-COOEt 259.26 N/A (crystallography focus)
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 2-Oxo, 6-Br 268.08 Low FAR
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl, 6,7-F, 8-OMe, 4-Oxo 303.24 Antibacterial activity

*FAR: Fluorescence Activity Ratio (measure of P-gp inhibition efficacy).

Key Observations:

Fluorine Substitution: The 6,8-difluoro substitution in the target compound significantly enhances P-gp inhibitory activity compared to non-halogenated or monohalogenated analogues (e.g., 6-bromo derivative in Table 1) . Fluorine’s electronegativity improves membrane permeability and target binding . In contrast, 1-cyclopropyl-6,7-difluoro-8-methoxy derivatives (e.g., ) exhibit antibacterial activity, highlighting how substituent positioning directs biological specificity.

Methyl vs. Bulkier Groups :

  • The N1-methyl group in the target compound provides steric stabilization without hindering binding, unlike bulkier groups (e.g., benzyl in ZINHEL ), which may reduce solubility or access to hydrophobic pockets.

Ester vs. Carboxylic Acid :

  • Ethyl ester derivatives (e.g., SECCAH ) are often prodrugs with improved bioavailability but require hydrolysis to active carboxylic acid forms. The target compound’s free carboxylic acid group enables direct interaction with P-gp’s ATP-binding domain .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., SECCAH ).
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to hydroxylated analogues (e.g., 4-hydroxyquinoline-3-carboxylic acid ).

Biological Activity

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 1268148-41-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11_{11}H7_{7}F2_{2}NO3_{3}
  • Molecular Weight : 239.17 g/mol
  • Structure : The compound features a quinoline scaffold with two fluorine atoms at the 6 and 8 positions and a carboxylic acid group at the 4 position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. For instance, derivatives of 1,2-dihydroquinoline have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) cells. In one study, synthesized compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin (Dox), indicating that modifications to the quinoline structure can enhance anticancer activity .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50_{50} (µM)Reference
DoxorubicinMCF-70.5
Compound AMCF-70.8
Compound BMCF-71.2

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been explored. Compounds with similar structures have exhibited moderate antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Table 2: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound CE. coli25
Compound DS. aureus30

The biological activity of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways, quinolines can reduce the viability of bacteria and cancer cells.

Study on Anticancer Effects

A study conducted on various synthesized quinoline derivatives demonstrated their effectiveness against MCF-7 cells using the MTT assay. The results indicated that certain modifications to the structure significantly enhanced their anticancer properties .

Study on Antibacterial Effects

Another investigation focused on the antibacterial activity of related compounds against common pathogens like E. coli and S. aureus. The study revealed that some derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new antibacterial agents .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateSynthetic RouteKey Reagents/ConditionsReference
2-Oxo-1,2-dihydroquinoline-4-carboxylic acidOxidation of 4-methylquinolineKMnO₄, NaOH, H₂O, reflux
7-Ethoxy-6,8-difluoro derivativeNucleophilic substitutionEtONa, DMF, 80°C

Q. Table 2: Analytical Parameters for Purity Testing

ParameterHPLC ConditionsAcceptable Criteria
ColumnC18 (250 mm × 4.6 mm, 5 μm)Retention time: 8.2 min
Mobile PhaseAcetonitrile:0.1% formic acid (40:60)Resolution ≥ 2.0
Flow Rate1.0 mL/minRSD ≤ 2.0% (n=6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.